Cas no 2228612-56-2 (1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid)

1-Methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a fused triazolopyridine core linked to a pyrazole-carboxylic acid moiety. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of both triazole and pyrazole rings enhances its potential as a scaffold for drug discovery, offering opportunities for hydrogen bonding and π-π interactions. The carboxylic acid group provides a handle for further derivatization, enabling the development of targeted compounds. This compound is of interest in the design of kinase inhibitors and other therapeutic agents due to its rigid, planar structure and functional versatility.
1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid structure
2228612-56-2 structure
Product Name:1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid
CAS No:2228612-56-2
MF:C10H8N6O2
MW:244.209520339966
CID:6318284
PubChem ID:165838846
Update Time:2025-08-05

1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid
    • 1-methyl-5-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid
    • EN300-1731519
    • 2228612-56-2
    • Inchi: 1S/C10H8N6O2/c1-16-8(6(4-12-16)10(17)18)5-2-7-9(11-3-5)14-15-13-7/h2-4H,1H3,(H,17,18)(H,11,13,14,15)
    • InChI Key: SVWBXXSRYLAURY-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN(C)C=1C1C=NC2C(C=1)=NNN=2)=O

Computed Properties

  • Exact Mass: 244.07087352g/mol
  • Monoisotopic Mass: 244.07087352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 110Ų

1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid Pricemore >>

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1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid Related Literature

Additional information on 1-methyl-5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1H-pyrazole-4-carboxylic acid

Comprehensive Guide to 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid (CAS No. 2228612-56-2)

1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid (CAS No. 2228612-56-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a pyrazole core with a triazolopyridine moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the increasing demand for targeted therapies in oncology and inflammatory diseases.

The molecular structure of 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid features a carboxylic acid functional group, which enhances its solubility and allows for further derivatization. This characteristic makes it valuable for medicinal chemistry optimization, where researchers frequently modify such compounds to improve bioavailability and target binding affinity. Recent studies have explored its role in developing small molecule therapeutics for autoimmune disorders, aligning with the growing focus on precision medicine.

In the context of AI-driven drug discovery, 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid has emerged as a promising candidate for virtual screening and molecular docking studies. Computational chemists utilize its structural data (available in PubChem and other databases) to predict interactions with biological targets, addressing common search queries like "best heterocyclic compounds for drug design" or "triazolopyridine derivatives in pharmaceuticals." Its balanced lipophilicity and hydrogen bonding capacity make it suitable for fragment-based drug discovery approaches.

The synthetic route to 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including cyclization and cross-coupling methodologies. Process chemists have optimized these procedures to achieve high yields while minimizing environmental impact, responding to industry demands for green chemistry solutions. This aligns with trending searches about "sustainable synthesis of nitrogen-containing heterocycles" and "eco-friendly pharmaceutical intermediates."

Analytical characterization of CAS No. 2228612-56-2 employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and HPLC purity analysis. These quality control measures ensure batch-to-batch consistency for research applications, addressing frequent questions about "how to verify triazolopyridine compound purity" in online forums. The compound's stability under various pH conditions makes it particularly valuable for formulation scientists developing oral dosage forms.

Market analysis indicates growing demand for 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid among contract research organizations and academic laboratories. Suppliers highlight its application in developing JAK/STAT pathway inhibitors, reflecting current therapeutic trends. The compound's patent landscape shows active development, with researchers investigating its potential in COVID-19 related cytokine storm management - a hot topic generating numerous search queries about "novel anti-inflammatory compounds."

From a regulatory perspective, 1-methyl-5-{3H-1,2,3-triazolo[4,5-b]pyridin-6-yl}-1H-pyrazole-4-carboxylic acid is classified as a research chemical with no current restrictions, making it accessible for legitimate scientific investigation. Proper handling protocols should still be followed, as with all laboratory chemicals. The scientific community continues to explore its potential, with recent publications examining its structure-activity relationships in various biological systems.

Future research directions for CAS No. 2228612-56-2 may include exploration of its metal-chelating properties for catalytic applications or further optimization as a protein-protein interaction modulator. The compound's versatility ensures it remains relevant to multiple disciplines, from medicinal chemistry to materials science. As interest in multifunctional heterocycles grows, this compound will likely feature in more scientific literature and patent applications.

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